Suplatast
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Overview
Description
Suplatast tosilate is a novel immunomodulator that can adjust the imbalance in the Th1/Th2 immune response. It is primarily used as an anti-allergic agent, showing clear clinical efficacy against bronchial asthma, allergic rhinitis, and atopic dermatitis . This compound tosilate helps to suppress the production of Immunoglobulin E (IgE), block the production of cytokines, and suppress allergy-related eosinophils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of suplatast tosilate involves the acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol with 3-methylthiopropionyl chloride to form an amide. This is followed by methylation of the thioether using methyl tosylate, yielding this compound as its toluenesulfonic acid salt .
Industrial Production Methods
The industrial production of this compound tosilate involves a similar synthetic route but is optimized for higher yield and purity. The process includes the use of a condensing agent to facilitate the condensation reaction, ensuring that the raw materials are easy to obtain, the post-treatment is simple, and the reaction steps are reduced .
Chemical Reactions Analysis
Types of Reactions
Suplatast tosilate undergoes various chemical reactions, including:
Oxidation: this compound tosilate can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: This compound tosilate can undergo nucleophilic substitution reactions, particularly at the sulfonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Suplatast tosilate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonium chemistry and its reactivity.
Biology: Investigated for its effects on immune response modulation and cytokine production.
Medicine: Used in the treatment of bronchial asthma, allergic rhinitis, atopic dermatitis, and interstitial cystitis
Industry: Employed in the development of new anti-allergic drugs and immunomodulators.
Mechanism of Action
Suplatast tosilate exerts its effects by inhibiting the production of Th2 cytokines, which are involved in the allergic response. It suppresses the production of Immunoglobulin E (IgE) and blocks the production of cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). This leads to a reduction in eosinophil infiltration and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: Another anti-allergic agent that acts as an antihistamine.
Loratadine: A selective H1 receptor antagonist used to treat allergic reactions.
Azelastine: An antihistamine that inhibits the release of histamine and other mediators involved in allergic reactions.
Uniqueness
Suplatast tosilate is unique in its ability to modulate the Th1/Th2 immune response balance, making it effective in treating a broader range of allergic conditions compared to other antihistamines that primarily target histamine receptors .
Properties
CAS No. |
94055-75-1 |
---|---|
Molecular Formula |
C16H26NO4S+ |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1 |
InChI Key |
DYZJXZOQQRXDLE-UHFFFAOYSA-O |
SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
94055-75-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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